molecular formula C14H20N2O2S B269011 N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide

N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide

Cat. No. B269011
M. Wt: 280.39 g/mol
InChI Key: PTEXBMCSAHZPIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide, also known as 'Boc-L-pyroglutamic acid thioanilide', is a synthetic compound that has gained significant attention in scientific research due to its potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide involves the inhibition of various enzymes and signaling pathways in the body. It has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. It also inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It also has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide in lab experiments is its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that it may not be suitable for in vivo studies due to its poor solubility and bioavailability.

Future Directions

There are several future directions for research related to N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide. One potential direction is to investigate its potential use in the treatment of autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Another direction is to explore its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide is a synthetic compound that has shown promising results in scientific research for its potential use in the development of new drugs. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the development of new drugs.

Synthesis Methods

The synthesis of N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide involves the reaction of pyroglutamic acid with thioanilide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the final product.

Scientific Research Applications

N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide has been studied for its potential use in the development of new drugs for various diseases such as cancer, Alzheimer's disease, and autoimmune disorders. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties.

properties

Product Name

N-[(3-hydroxypropyl)carbamothioyl]-4-(propan-2-yl)benzamide

Molecular Formula

C14H20N2O2S

Molecular Weight

280.39 g/mol

IUPAC Name

N-(3-hydroxypropylcarbamothioyl)-4-propan-2-ylbenzamide

InChI

InChI=1S/C14H20N2O2S/c1-10(2)11-4-6-12(7-5-11)13(18)16-14(19)15-8-3-9-17/h4-7,10,17H,3,8-9H2,1-2H3,(H2,15,16,18,19)

InChI Key

PTEXBMCSAHZPIG-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCCCO

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NCCCO

Origin of Product

United States

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